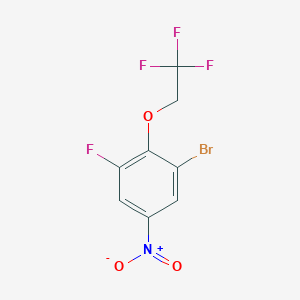
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and a methoxy-ethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can be synthesized through a multi-step process involving the introduction of bromine, chlorine, and the methoxy-ethyl group onto the benzene ring. One common method involves the following steps:
Chlorination: The chlorination step involves the use of chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce a chlorine atom onto the benzene ring.
Methoxy-ethylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy-ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxy-ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH₃) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products such as aldehydes or carboxylic acids.
Reduction: Products with reduced halogen content or reduced methoxy-ethyl group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Pharmaceutical Research: It can be used as a starting material for the synthesis of potential drug candidates.
Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic systems.
Nucleophilic Substitution: The methoxy-ethyl group can participate in nucleophilic substitution reactions, allowing the compound to form new bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can be compared with other similar compounds, such as:
1-Bromo-4-chloro-2-methyl-benzene: This compound lacks the methoxy-ethyl group, making it less versatile in certain synthetic applications.
1-Bromo-4-chloro-2-ethyl-benzene: This compound has an ethyl group instead of a methoxy-ethyl group, which can affect its reactivity and applications.
1-Bromo-4-chloro-2-(2-hydroxy-ethyl)-benzene:
The uniqueness of this compound lies in the presence of the methoxy-ethyl group, which provides additional reactivity and versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2-(2-methoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDCNILALSKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)
![1-[(3-Bromo-5-nitrophenyl)methyl]piperidine](/img/structure/B8128164.png)


![ethyl (4aS,8aS)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B8128190.png)

![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)



